![molecular formula C24H19FN4OS2 B2687681 1-[({6-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}thio)acetyl]indoline CAS No. 923172-86-5](/img/structure/B2687681.png)
1-[({6-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}thio)acetyl]indoline
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Overview
Description
The compound “1-[({6-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}thio)acetyl]indoline” is a complex organic molecule. It contains several functional groups and rings, including a fluorophenyl group, a thiazol ring, a pyridazin ring, and an indoline group .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple rings and functional groups. The compound contains a fluorophenyl group, a methyl group, a thiazol ring, a pyridazin ring, a thio group, an acetyl group, and an indoline group .Scientific Research Applications
Fluorescence-Based Technologies
1-[({6-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}thio)acetyl]indoline and similar compounds have been explored for their potential in fluorescence-based technologies, particularly in biomedical applications. A study described an efficient route to synthesize a new class of fluorophores, indolizino[3,2-c]quinolines, which could potentially be used as fluorescent probes in aqueous systems due to their unique and desirable optical properties (Park et al., 2015).
Antitumor Activity
The antitumor activity of compounds related to 1-[({6-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}thio)acetyl]indoline has been investigated. A study synthesized new nortopsentin analogues, 1H-pyrrolo[2,3-b]pyridine derivatives, demonstrating significant reduction in cell proliferation and induction of apoptosis in diffuse malignant peritoneal mesothelioma models (Carbone et al., 2013).
Enzyme Inhibition
Compounds structurally related to 1-[({6-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}thio)acetyl]indoline have been studied for their potential as enzyme inhibitors. Indole-based thiadiazole derivatives, for instance, were evaluated for their inhibition of acetylcholinesterase and butyrylcholinesterase, with certain derivatives demonstrating potent inhibitory effects (Taha et al., 2021).
Antimicrobial Activity
Research has explored the antimicrobial activity of spirooxindolo-pyrrolidine, pyrrolizine, and pyrrolothiazole hybrid compounds obtained via regio- and stereoselective reactions. These compounds showed promising in vitro activity against Mycobacterium tuberculosis (Rajesh et al., 2011).
Antioxidant Potential
The antioxidant potential of various derivatives, such as 2-(2-((1H-indol-5yl)methylene)-hydrazinyl)-thiazole, has been evaluated. These compounds demonstrated significant cytotoxic activity on carcinoma cell lines, along with remarkable antioxidant activity (Grozav et al., 2017).
Mechanism of Action
Indoles
are a class of organic compounds that are structurally similar to the amino acid tryptophan . They are found in many biologically active compounds and have been studied for their potential anti-HIV-1 activity .
Thiazoles
, on the other hand, are a class of organic compounds that contain a five-membered ring with one sulfur atom and one nitrogen atom . Thiazoles have been found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN4OS2/c1-15-23(32-24(26-15)17-6-8-18(25)9-7-17)19-10-11-21(28-27-19)31-14-22(30)29-13-12-16-4-2-3-5-20(16)29/h2-11H,12-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEORHYLMVKIWAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)F)C3=NN=C(C=C3)SCC(=O)N4CCC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-dihydro-1H-indol-1-yl)-2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)ethan-1-one |
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